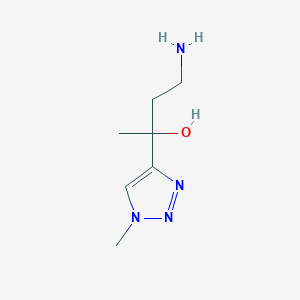
1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones. This compound is characterized by the presence of a piperidine ring substituted with a 3-ethylphenyl group and a propanoyl group. Piperidinones are known for their diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylacetophenone with phenylmagnesium bromide, followed by hydrolysis to form the desired product . Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Piperidinone derivatives are explored for their potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of 1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
1-(3-Ethylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
3-Ethylacetophenone: A precursor in the synthesis of the target compound.
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Ketones and alcohols: These compounds undergo similar chemical reactions, such as oxidation and reduction . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
1-(3-ethylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H21NO2/c1-3-12-7-5-8-13(11-12)17-10-6-9-14(16(17)19)15(18)4-2/h5,7-8,11,14H,3-4,6,9-10H2,1-2H3 |
Clé InChI |
ZLHNTMUBSVAFNU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)
![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)


![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)
